molecular formula C8H9NO4 B6258840 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid CAS No. 570408-53-6

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

Cat. No.: B6258840
CAS No.: 570408-53-6
M. Wt: 183.2
InChI Key:
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Description

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a hydroxyethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the hydroxyethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethoxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

570408-53-6

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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